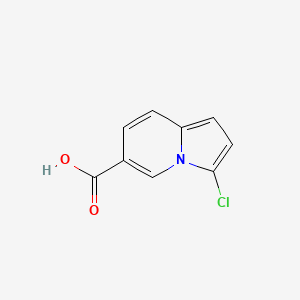

3-Chloroindolizine-6-carboxylic acid

Beschreibung

3-Chloroindolizine-6-carboxylic acid is a heterocyclic compound featuring an indolizine core (a fused bicyclic structure comprising a six-membered benzene ring and a five-membered nitrogen-containing ring). The molecule is substituted with a chlorine atom at position 3 and a carboxylic acid group at position 5. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research.

Eigenschaften

Molekularformel |

C9H6ClNO2 |

|---|---|

Molekulargewicht |

195.60 g/mol |

IUPAC-Name |

3-chloroindolizine-6-carboxylic acid |

InChI |

InChI=1S/C9H6ClNO2/c10-8-4-3-7-2-1-6(9(12)13)5-11(7)8/h1-5H,(H,12,13) |

InChI-Schlüssel |

PTSASFXUBOZJGB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CN2C1=CC=C2Cl)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroindolizine-6-carboxylic acid typically involves the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized through cyclization reactions involving pyridine or pyrrole derivatives.

Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.

Industrial Production Methods

Industrial production of 3-Chloroindolizine-6-carboxylic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance efficiency and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloroindolizine-6-carboxylic acid undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Amines or thiols in the presence of a base like triethylamine (Et3N).

Major Products Formed

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indolizine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Chloroindolizine-6-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Chloroindolizine-6-carboxylic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The following table summarizes key structural analogs and their distinguishing features:

Analysis of Structural and Functional Variations

Core Heterocycle Differences

- Indolizine vs. Indazole/Indole: Indolizine’s fused bicyclic system has one nitrogen atom, while indazole (two adjacent nitrogens) and indole (one nitrogen) exhibit distinct aromaticity and electronic profiles. Indoline derivatives (e.g., Methyl 6-chlorooxoindoline-3-carboxylate) are partially saturated, reducing aromaticity and increasing conformational flexibility .

Substituent Position and Electronic Effects

- Chlorine at C3 vs. C6 :

- Conversely, indole-based analogs with COOH at C3 (e.g., 6-Chloro-1H-indole-3-carboxylic acid) may exhibit different binding affinities due to spatial orientation .

Functional Group Modifications

- Amino vs. Chloro Substituents: 6-Amino-indolizine-3-carboxylic acid replaces chlorine with an amino group (NH₂), increasing basicity and hydrogen-bonding capacity compared to the chloro analog .

- Ester vs. Carboxylic Acid :

- Methyl 6-chlorooxoindoline-3-carboxylate’s ester group (COOMe) offers improved lipid solubility over carboxylic acids, influencing pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.